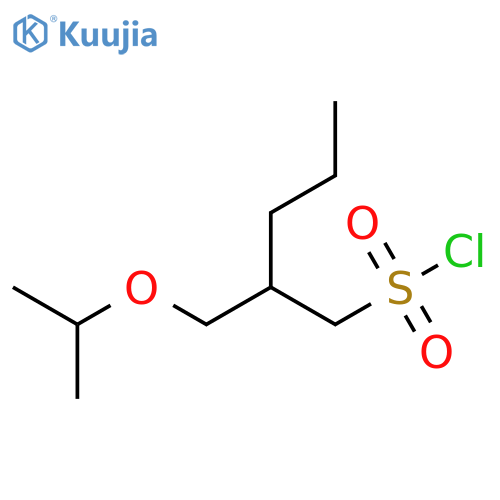

Cas no 1468435-30-4 (2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)

1468435-30-4 structure

商品名:2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride

2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-Pentanesulfonyl chloride, 2-[(1-methylethoxy)methyl]-

- 2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride

-

- インチ: 1S/C9H19ClO3S/c1-4-5-9(6-13-8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3

- InChIKey: OQCUCXMPZNFSRH-UHFFFAOYSA-N

- ほほえんだ: C(S(Cl)(=O)=O)C(COC(C)C)CCC

2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-1g |

2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |

1468435-30-4 | 98% | 1g |

¥28407 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-500mg |

2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |

1468435-30-4 | 98% | 500mg |

¥27255 | 2023-04-15 | |

| Enamine | EN300-1144845-2.5g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 95% | 2.5g |

$1230.0 | 2023-10-25 | |

| Enamine | EN300-1144845-5g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 95% | 5g |

$1821.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-50mg |

2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |

1468435-30-4 | 98% | 50mg |

¥25704 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367787-250mg |

2-(Isopropoxymethyl)pentane-1-sulfonyl chloride |

1468435-30-4 | 98% | 250mg |

¥24122 | 2023-04-15 | |

| Enamine | EN300-1144845-0.05g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 95% | 0.05g |

$528.0 | 2023-10-25 | |

| Enamine | EN300-1144845-0.5g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 95% | 0.5g |

$603.0 | 2023-10-25 | |

| Enamine | EN300-1144845-1.0g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1144845-1g |

2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride |

1468435-30-4 | 95% | 1g |

$628.0 | 2023-10-25 |

2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1468435-30-4 (2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬